N-[(3,4-dimethoxyphenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
CAS No.: 1798056-67-3
Cat. No.: VC7515101
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798056-67-3 |
|---|---|
| Molecular Formula | C16H19N3O4S |
| Molecular Weight | 349.41 |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
| Standard InChI | InChI=1S/C16H19N3O4S/c1-21-13-4-3-11(7-14(13)22-2)8-18-15(20)19-9-12(10-19)23-16-17-5-6-24-16/h3-7,12H,8-10H2,1-2H3,(H,18,20) |
| Standard InChI Key | IAULJMZYVCXNRL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)OC3=NC=CS3)OC |
Introduction
N-[(3,4-dimethoxyphenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes an azetidine ring, a thiazole moiety, and a dimethoxyphenyl group. This compound is of interest in pharmaceutical research due to its potential bioactive properties. The molecular formula of this compound is C16H19N3O4S, and its molecular weight is approximately 349.40 g/mol .
Synthesis and Reactivity
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide typically involves multiple steps, allowing for the introduction of various functional groups that can enhance biological activity. The reactivity of this compound can be explored through various chemical transformations, which highlight its potential for further functionalization and modification.
Biological Activities and Potential Applications
N-[(3,4-dimethoxyphenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide exhibits promising biological activities, including antimicrobial properties. The presence of the thiazole and azetidine units suggests potential bioactive properties, making this compound of interest in pharmaceutical research. Interaction studies are crucial for understanding how this compound interacts with biological targets.
| Biological Activity | Description |
|---|---|
| Antimicrobial Properties | Effective against certain microorganisms |
| Bioactive Properties | Potential for interaction with biological targets |
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(3,4-dimethoxyphenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide. Notable examples include:
-
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine: Contains a pyridine instead of an azetidine ring.
-
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: Lacks the azetidine structure.
-
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yloxy]-1-methyl-6-oxopyridazine: Features a pyridazine instead of an azetidine.
| Compound Name | Unique Features |
|---|---|
| N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine | Pyridine instead of azetidine |
| 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine | Lacks azetidine structure |
| N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yloxy]-1-methyl-6-oxopyridazine | Pyridazine instead of azetidine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume